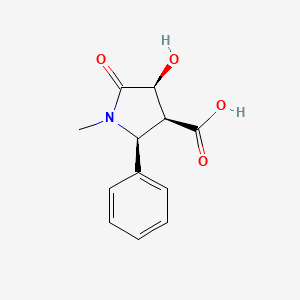
(2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S,3S,4S)-4-Hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, also known as a derivative of 5-oxopyrrolidine, has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with a hydroxyl group and a carboxylic acid functional group. Its molecular formula is C12H13NO3, and it possesses unique stereochemistry contributing to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various 5-oxopyrrolidine derivatives, including this compound. The following table summarizes the anticancer activity against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 (Lung Cancer) | 25 | Induces apoptosis via caspase activation |
| 2 | HeLa (Cervical) | 30 | Inhibition of cell proliferation |
| 3 | MCF7 (Breast) | 20 | Cell cycle arrest |
Case Study : In a study involving A549 human lung adenocarcinoma cells, the compound demonstrated significant cytotoxicity with an IC50 value of 25 µM. The mechanism was attributed to the induction of apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against various pathogens. The results are summarized in the following table:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 16 µg/mL |
| 2 | Escherichia coli | >64 µg/mL |
| 3 | Pseudomonas aeruginosa | >64 µg/mL |
Research Findings : In studies targeting multidrug-resistant Staphylococcus aureus strains, the compound exhibited a MIC of 16 µg/mL, indicating promising antimicrobial activity. However, it showed no significant activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and the introduction of various substituents have been shown to significantly influence both anticancer and antimicrobial activities. For instance:
- Substituent Effects : Compounds with electron-donating groups on the phenyl ring generally exhibited enhanced anticancer activity.
- Hydroxyl Group Positioning : The presence and position of hydroxyl groups were found to be critical in modulating both cytotoxicity and selectivity towards cancerous versus non-cancerous cells.
科学的研究の応用
Medicinal Chemistry Applications
-
Drug Development :
- The compound has been investigated as a potential scaffold for the development of new drugs targeting various diseases. Its structural analogs have shown promise in modulating biological pathways involved in cancer and metabolic disorders.
- Case Study : Research has demonstrated that derivatives of this compound exhibit selective inhibition of certain enzymes implicated in tumor growth, suggesting its utility in cancer therapy .
- Neuropharmacology :
Toxicological Applications
-
Risk Assessment :
- The compound's safety profile has been evaluated using modern toxicological methodologies, including in silico models that predict toxicity based on chemical structure. This approach aids in assessing the compound's safety for human use .
- Case Study : A recent evaluation using the OECD QSAR Toolbox highlighted potential hepatotoxicity concerns associated with certain derivatives of the compound, underscoring the importance of thorough risk assessment in drug development .
-
Environmental Impact Studies :
- The compound is also being studied for its environmental impact, particularly its degradation products and their toxicity to aquatic life. Understanding these effects is crucial for regulatory compliance and environmental protection.
Comparative Analysis Table
特性
IUPAC Name |
(2S,3S,4S)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13-9(7-5-3-2-4-6-7)8(12(16)17)10(14)11(13)15/h2-6,8-10,14H,1H3,(H,16,17)/t8-,9+,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYGXJLJJPUGBD-AEJSXWLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C(C1=O)O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@@H]([C@@H](C1=O)O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













